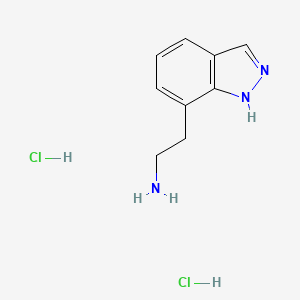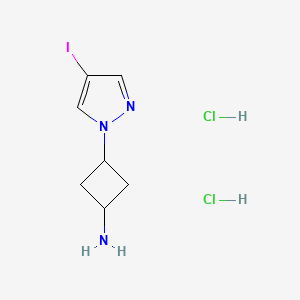
3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C7H12Cl2IN3 and a molecular weight of 336.0008 . This compound is characterized by the presence of a pyrazole ring substituted with an iodine atom and a cyclobutan-1-amine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the iodine substituent. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of 5-substituted 4-iodopyrazoles can be achieved through transition-metal-free methods . The reaction conditions often include the use of polar protic solvents to favor the formation of pyrazole-solvent hydrogen bonding .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product.
化学反応の分析
Types of Reactions
3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic compounds.
科学的研究の応用
3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
作用機序
The mechanism of action of 3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and other interactions with biological molecules, influencing their function. The iodine substituent can also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride
- 3-(4-iodo-1H-pyrazol-1-yl)-3-methylcyclobutanone
Uniqueness
3-(4-iodo-1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride is unique due to the presence of the iodine substituent on the pyrazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel heterocyclic systems and the exploration of new chemical reactions.
特性
分子式 |
C7H12Cl2IN3 |
|---|---|
分子量 |
336.00 g/mol |
IUPAC名 |
3-(4-iodopyrazol-1-yl)cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H10IN3.2ClH/c8-5-3-10-11(4-5)7-1-6(9)2-7;;/h3-4,6-7H,1-2,9H2;2*1H |
InChIキー |
NZVXANZIZJMQBD-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1N2C=C(C=N2)I)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


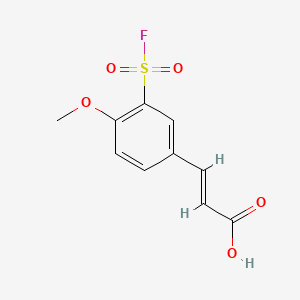
![1-benzyl 1'-tert-butyl 4-ethyl 2',3',5,6-tetrahydro-1H,1'H,2H,6'H-[3,4'-bipyridine]-1,1',4-tricarboxylate](/img/structure/B13454607.png)

![tert-butyl N-[(2R)-1-(benzyloxy)-4-diazo-3-oxobutan-2-yl]carbamate](/img/structure/B13454617.png)
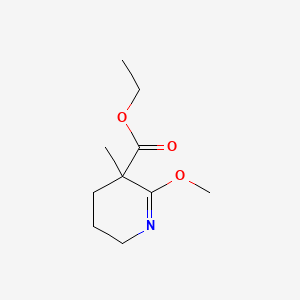
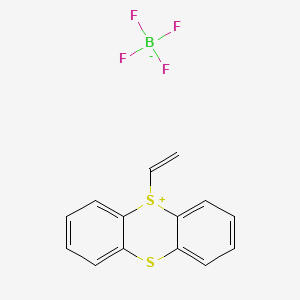
![6-[3-(Trifluoromethyl)phenyl]-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13454638.png)
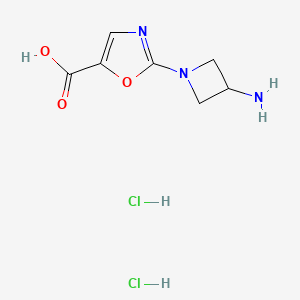

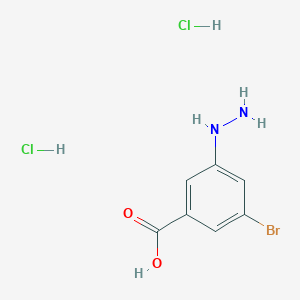
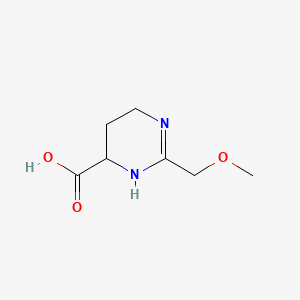

![2-bromo-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B13454699.png)
